molecular formula C20H19NO7 B11285281 methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11285281
M. Wt: 385.4 g/mol
InChI Key: LSRQREVBQQFUDK-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Comparison: Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications .

Properties

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19NO7/c1-25-15-9-13(19(23)27-3)14(10-16(15)26-2)21-18(22)17-8-11-6-4-5-7-12(11)20(24)28-17/h4-7,9-10,17H,8H2,1-3H3,(H,21,22)

InChI Key

LSRQREVBQQFUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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